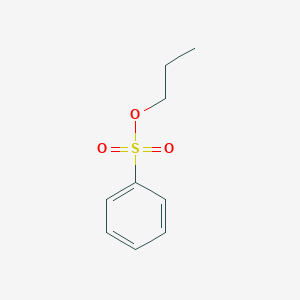

Propyl benzenesulfonate

説明

Overview of Sulfonate Ester Classifications and Nomenclature

Sulfonate esters are systematically named by stating the name of the alkyl or aryl group (R') attached to the oxygen, followed by the name of the parent sulfonic acid, with the "-ic acid" suffix replaced by "-ate". For instance, the ester derived from benzenesulfonic acid and propanol (B110389) is termed propyl benzenesulfonate (B1194179). Common examples of sulfonate esters frequently encountered in organic chemistry include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). eurjchem.com

It is crucial to distinguish sulfonate esters from two related classes of compounds: sulfonic acids and sulfonates.

Sulfonic acids are organosulfur compounds with the general formula R−S(=O)₂−OH. They are strong acids, comparable in acidity to sulfuric acid.

Sulfonates are the salts or anions of sulfonic acids, with the general formula R−S(=O)₂−O⁻. These are the conjugate bases of sulfonic acids. ontosight.ai

Sulfonate esters , with the formula R-SO₂-OR', are formed from the condensation of a sulfonic acid and an alcohol. Unlike the ionic sulfonates, sulfonate esters are covalent compounds.

The key distinction lies in the nature of the group attached to the sulfonyl group's oxygen atom. In sulfonic acids, it is a hydrogen atom; in sulfonates, it is a cation or the molecule exists as an anion; and in sulfonate esters, it is an organic group (e.g., an alkyl or aryl group).

Structural isomerism plays a significant role in the properties and reactivity of sulfonate esters. In the case of propyl benzenesulfonate, two isomers exist: n-propyl benzenesulfonate and isothis compound.

n-Propyl benzenesulfonate features a linear three-carbon chain attached to the sulfonate oxygen.

Isothis compound has a branched propyl group, with the sulfonate oxygen attached to the central carbon atom.

This seemingly subtle difference in structure leads to notable differences in their physical properties and, more importantly, their reactivity in chemical transformations. For instance, the steric hindrance around the reaction center is greater in isothis compound, which can influence the rates and mechanisms of nucleophilic substitution reactions.

Historical Context of Arylsulfonate Research

The study of arylsulfonates is intrinsically linked to the broader history of organosulfur chemistry, which saw significant development in the 19th century. researchgate.net The preparation of sulfonic acids by the sulfonation of aromatic compounds was an early and important reaction. The subsequent conversion of these sulfonic acids into various derivatives, including sulfonate esters, opened up new avenues in synthetic organic chemistry. Historically, highly branched alkylbenzene sulfonate surfactants, such as those based on tetrapropylene (known as "ABS"), were widely used in detergents. However, their poor biodegradability led to a shift towards more linear alkylbenzene sulfonates ("LAS"). google.com The utility of arylsulfonates as leaving groups in substitution reactions was a pivotal discovery that solidified their importance in the synthetic chemist's toolkit.

Significance of this compound in Modern Chemical Research

This compound serves as a valuable reagent and intermediate in modern organic synthesis. ontosight.ai Its primary significance lies in its role as a propylating agent, capable of introducing a propyl group into a variety of molecules. This is a direct consequence of the benzenesulfonate group being an excellent leaving group, readily displaced by nucleophiles.

Recent research has explored the use of sulfonate esters, including this compound, in a variety of contexts. For example, detailed studies have been conducted on the kinetics and mechanisms of sulfonate ester formation and solvolysis, which are critical for controlling their presence as potential impurities in pharmaceutical manufacturing. acs.orgenovatia.com Furthermore, the reactivity of sulfonate esters in nucleophilic substitution reactions continues to be an area of active investigation, with studies examining the influence of structure on reaction pathways. acs.orgepa.gov The development of novel synthetic methods, such as the electrochemical synthesis of sulfonate esters, highlights the ongoing efforts to expand the synthetic utility of this class of compounds. rsc.org this compound is also recognized as an aryl-sulfonate genotoxic impurity. scbt.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O₃S |

| Molecular Weight | 200.25 g/mol scbt.com |

| CAS Number | 80-42-2 nih.gov |

| IUPAC Name | This compound nih.gov |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 298.8 °C at 760 mmHg ontosight.ai |

Spectroscopic Data of Propylbenzene (B89791) (as a related reference)

| Spectroscopy | Peak Information |

| ¹H NMR (CDCl₃, 90 MHz) | δ 7.1-7.4 (m, 5H, Ar-H), 2.5-2.7 (t, 2H, Ar-CH₂), 1.5-1.8 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) docbrown.info |

| Infrared (Liquid Film) | 3080-3030 cm⁻¹ (aryl C-H stretch), 2975-2845 cm⁻¹ (alkyl C-H stretch), 1600, 1500 cm⁻¹ (benzene ring stretch) docbrown.info |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

propyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNPXKLQSGAGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058834 | |

| Record name | Benzenesulfonic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-42-2 | |

| Record name | Propyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL BENZENESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propyl benzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9DCN8VQ7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Propyl Benzenesulfonate

Direct Synthesis Approaches

Direct synthesis of propyl benzenesulfonate (B1194179) primarily involves the formation of the sulfonate ester bond in a single key step. This is typically accomplished through esterification reactions or by reacting a derivative of benzenesulfonic acid with propanol (B110389).

One direct route to propyl benzenesulfonate is the esterification of benzenesulfonic acid with propanol. This reaction, in principle, is similar to the Fischer esterification of carboxylic acids. The hydroxyl group of propanol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonic acid. The reaction is an equilibrium process, and to achieve a high yield of the ester, the removal of water is essential.

A more common and often more efficient direct method for the synthesis of sulfonate esters, including this compound, involves the reaction of benzenesulfonyl chloride with propanol. wikipedia.org In this process, the highly reactive sulfonyl chloride is readily attacked by the alcohol. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

For the direct esterification of benzenesulfonic acid with propanol, acidic catalysts are generally employed to protonate the sulfonic acid, increasing its electrophilicity. Strong acids such as sulfuric acid can be used for this purpose. A critical aspect of this reaction is the management of the water produced. To shift the equilibrium towards the formation of the ester, a Dean-Stark apparatus is often utilized. wikipedia.orgrsc.orgyoutube.com This piece of glassware allows for the continuous removal of water from the reaction mixture as an azeotrope with a suitable solvent (e.g., toluene), thus driving the reaction to completion.

In the synthesis utilizing benzenesulfonyl chloride, the reaction conditions are typically milder. The reaction is often conducted at or below room temperature to control its exothermicity. The choice of base is important; pyridine can act as both a base and a nucleophilic catalyst. The reaction is usually performed in an inert solvent, such as dichloromethane or diethyl ether.

| Direct Synthesis Method | Reactants | Catalyst/Reagent | Key Conditions |

| Direct Esterification | Benzenesulfonic acid, Propanol | Strong acid (e.g., H₂SO₄) | Reflux with a Dean-Stark apparatus to remove water |

| From Sulfonyl Chloride | Benzenesulfonyl chloride, Propanol | Base (e.g., pyridine, triethylamine) | Inert solvent, typically at or below room temperature |

Indirect Synthetic Routes via Benzenesulfonic Acid Derivatives

An alternative strategy for the synthesis of this compound involves the initial preparation of a benzenesulfonic acid derivative, which is then converted to the desired ester. This multi-step approach allows for greater control over the reaction and can be advantageous in certain synthetic contexts.

The primary precursor for this indirect route is benzenesulfonic acid, which is synthesized through the sulfonation of benzene (B151609). chemistrysteps.combyjus.comlibretexts.org This is a classic example of an electrophilic aromatic substitution reaction.

The sulfonation of benzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The π electrons of the aromatic benzene ring act as a nucleophile, attacking a potent electrophile. masterorganicchemistry.comjove.com In the case of sulfonation, the electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide (+SO₃H). chemistrysteps.comjove.comchemguide.co.uklibretexts.org The attack by the benzene ring on the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com This step is typically the rate-determining step of the reaction. In the final step, a base (often HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding benzenesulfonic acid. chemguide.co.uk

Fuming sulfuric acid, also known as oleum, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemistrysteps.comlibretexts.orgchemguide.co.uklibretexts.org It is a much more potent sulfonating agent than concentrated sulfuric acid alone because it contains a higher concentration of the electrophile, SO₃. chemguide.co.ukchemguide.co.uklibretexts.org

Sulfonation of Benzene and its Derivatives as Precursors

Regioselectivity in Substituted Benzene Sulfonation

The sulfonation of a substituted benzene ring, such as propylbenzene (B89791), is an electrophilic aromatic substitution reaction. The position of the incoming sulfonic acid group is directed by the nature of the existing substituent. The propyl group is an alkyl group, which is generally considered an activating group and an ortho, para-director. youtube.comlibretexts.org This means that the sulfonation of propylbenzene will predominantly yield ortho-propylbenzenesulfonic acid and para-propylbenzenesulfonic acid.

The directing effect of substituents in electrophilic aromatic substitution is a well-established principle. Activating groups donate electron density to the benzene ring, stabilizing the carbocation intermediate (arenium ion) formed during the substitution process. This stabilization is more pronounced when the electrophile attacks the ortho and para positions. libretexts.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and directing incoming electrophiles to the meta position. youtube.comlibretexts.org

The sulfonation of benzene itself is a reversible reaction, typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The electrophile is believed to be protonated sulfur trioxide (+SO3H) or sulfur trioxide itself. chemistrysteps.commasterorganicchemistry.com The reversibility of this reaction allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions on the ring. chemistrysteps.comlibretexts.org

Reactions Involving Benzenesulfonyl Chloride Intermediates

A common and widely used method for the synthesis of sulfonate esters, including this compound, involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.comperiodicchemistry.com In this case, propanol reacts with benzenesulfonyl chloride.

Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a colorless viscous oil that is prepared by the chlorosulfonation of benzene. wikipedia.org It serves as an electrophilic reagent. wikipedia.org The reaction with an alcohol, such as propanol, proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the benzenesulfonyl chloride. A base, often a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. youtube.comchemicalbook.com

General Reaction: C₆H₅SO₂Cl + CH₃CH₂CH₂OH + Base → C₆H₅SO₂OCH₂CH₂CH₃ + Base·HCl

This method is advantageous due to the high reactivity of sulfonyl chlorides and the generally good yields obtained. eurjchem.com The mechanism typically involves an Sₙ2-type displacement at the sulfur atom. youtube.com

Propylation Strategies in Organic Synthesis

Propylation, the addition of a propyl group to a molecule, is a fundamental transformation in organic synthesis. In the context of forming this compound, the key propylation step is the esterification of benzenesulfonic acid or its derivatives with a propyl source.

Direct esterification of sulfonic acids with alcohols is possible but can be challenging. google.com Computational studies on the esterification of benzenesulfonic acid with methanol suggest that the reaction can proceed through either an Sₙ1 pathway, involving a sulfonylium cation intermediate, or an Sₙ2 pathway with the protonated alcohol acting as the alkylating agent. rsc.orgresearchgate.net

A more common laboratory approach is the conversion of the alcohol into a better leaving group, which is then displaced by the sulfonate anion. However, for the synthesis of sulfonate esters, the reaction is typically between the sulfonyl chloride and the alcohol, as described in the previous section. periodicchemistry.com This effectively constitutes the "propylation" of the benzenesulfonate moiety.

Alternative propylation strategies in broader organic synthesis, which could theoretically be adapted, include reactions with propyl halides or other propylating agents. However, for the specific synthesis of this compound, the reaction of benzenesulfonyl chloride with propanol remains the most direct and widely practiced method.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry has seen the development of advanced techniques and catalytic systems to improve the efficiency, selectivity, and environmental friendliness of chemical reactions.

Application of Micellar Catalysis in Benzenesulfonate Synthesis

Micellar catalysis utilizes the properties of surfactants in aqueous media to facilitate organic reactions. nih.govacs.org Micelles are aggregates of surfactant molecules that form in water above a certain concentration, known as the critical micelle concentration (CMC). acs.orgmdpi.com These aggregates have a hydrophobic core and a hydrophilic surface, creating a microenvironment that can solubilize nonpolar reactants and influence reaction rates and pathways. nih.govacs.orgnih.gov

In the context of benzenesulfonate synthesis, micellar catalysis can be employed to enhance the reaction between a hydrophobic sulfonyl chloride and an alcohol in an aqueous medium. The micelles act as nanoreactors, concentrating the reactants within their hydrophobic core, thereby increasing the effective concentration and accelerating the reaction rate. nih.gov This approach can reduce the need for volatile organic solvents, aligning with the principles of green chemistry. nih.gov The nature of the surfactant (anionic, cationic, or non-ionic) can influence the reaction environment and catalytic efficiency. acs.org For esterification reactions, the micelles can facilitate dehydration in water, avoiding the need for separate dehydrating agents. acs.org

Transition Metal-Catalyzed Reactions for Sulfonate Ester Formation

Transition metal catalysis has become a powerful tool in organic synthesis. While the classic synthesis of sulfonate esters from sulfonyl chlorides and alcohols does not typically require metal catalysis, recent research has explored metal-catalyzed routes for the formation of C-S and S-O bonds.

For instance, indium has been shown to catalyze the sulfonylation of amines to form sulfonamides and is also applicable for preparing sulfonate esters from sulfonyl chlorides and alcohols. researchgate.netorganic-chemistry.org This method offers a facile and efficient route with generality for various substrates. researchgate.net Other transition metals like palladium and nickel have been used in transformations of sulfonates, although these often involve S-O bond cleavage rather than formation. nih.gov Copper-catalyzed methods have also been developed for the synthesis of activated sulfonate esters from boronic acids. acs.org

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Indium | Sulfonyl chlorides and alcohols/amines | Sulfonate esters/Sulfonamides | Facile, efficient, and general for various substrates. researchgate.netorganic-chemistry.org |

| Palladium/Nickel | Sulfonates | Aryl alkyl ethers/Diaryl ethers | Involves S-O bond cleavage. nih.gov |

| Copper | Boronic acids, DABSO, and pentafluorophenol | Activated sulfonate esters | Forms activated esters from boronic acids. acs.org |

Enzyme-Catalyzed Synthesis of Sulfonate Esters (if applicable to research)

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.comacs.org Lipases, esterases, and proteases are commonly used for esterification and transesterification reactions. mdpi.com The use of enzymes can lead to simpler purification processes and the potential for catalyst reuse. mdpi.com

While the enzymatic synthesis of carboxylate esters, such as propyl benzoate, is well-documented, the direct enzymatic synthesis of sulfonate esters is less common. nih.gov Research has explored enzyme-mediated pathways for the formation of sulfonamides, which are structurally related to sulfonate esters. eurjchem.com A study on a γ-aminopropylsulfonate linker for prodrug development involved an enzyme-mediated hydrolysis step to trigger a subsequent intramolecular cyclization, demonstrating the compatibility of enzymes with sulfonate-containing molecules. nih.gov

The direct enzymatic esterification to form this compound would likely involve a lipase or a related hydrolase. However, the substrate specificity of these enzymes for sulfonic acids or their derivatives would be a critical factor. The development of biocatalysts with tailored specificities could open up new avenues for the green synthesis of sulfonate esters. Research in this area is ongoing, with a focus on overcoming challenges such as the often harsh reaction conditions required for chemical synthesis. acs.org

Mechanistic Investigations of Formation Reactions

The formation of this compound involves two primary stages: the synthesis of the benzenesulfonate functional group on an aromatic ring and the subsequent attachment of the propyl group to the sulfonate moiety. Mechanistic investigations have focused on understanding the intricate details of the reaction pathways involved in both the aromatic substitution to form the sulfonate precursor and the nucleophilic substitution at the sulfur center to yield the final ester.

Elucidation of Nucleophilic Substitution Mechanisms at the Sulfur Center

The formation of the ester linkage in this compound typically proceeds through the reaction of a benzenesulfonyl derivative, such as benzenesulfonyl chloride, with propanol or a corresponding propoxide. This transformation is a form of nucleophilic substitution occurring at the electron-deficient sulfur atom of the sulfonyl group.

Detailed mechanistic studies on analogous systems, such as the reactions of aryl benzenesulfonates with various nucleophiles, have provided significant insights. Research on the reactions of aryl benzenesulfonates with benzylamines suggests that the cleavage of the sulfur-oxygen (S−O) bond is a primary pathway. acs.org The mechanism is proposed to be a stepwise process involving a trigonal-bipyramidal pentacoordinate (TBP-5C) intermediate.

The reaction sequence can be described as follows:

Nucleophilic Attack: The oxygen atom of the propanol molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl group.

Formation of a TBP-5C Intermediate: This attack leads to the formation of a transient, high-energy trigonal-bipyramidal intermediate. In this structure, the sulfur atom is bonded to five substituents: the two sulfonyl oxygens, the benzene ring, the incoming propanol, and the leaving group.

Departure of the Leaving Group: The intermediate collapses with the expulsion of the leaving group (e.g., a chloride ion if starting from benzenesulfonyl chloride), resulting in the formation of the this compound ester. The rate-limiting step in this process is often the formation of the TBP-5C intermediate. acs.org

This stepwise mechanism, proceeding through a distinct intermediate rather than a concerted transition state, is a key feature of nucleophilic substitution at a tetracoordinate sulfur center.

Investigation of Aromatic Substitution Mechanisms in Benzenesulfonate Synthesis

The benzenesulfonate portion of the molecule is synthesized via the sulfonation of benzene, a classic example of an electrophilic aromatic substitution (EAS) reaction. chemistrysteps.com This process typically involves heating benzene with fuming sulfuric acid, which is a mixture of concentrated sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃), also known as oleum. chemistrysteps.comlibretexts.orglibretexts.org

The active electrophile in this reaction is debated to be either neutral sulfur trioxide (SO₃) or the protonated sulfur trioxide cation (⁺SO₃H), with its formation depending on the specific reaction conditions. chemistrysteps.comjove.comjove.com The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms. libretexts.orglibretexts.orglibretexts.org

The mechanism proceeds through the following steps:

Electrophile Generation: In concentrated sulfuric acid, SO₃ can become protonated to form the highly reactive ⁺SO₃H electrophile.

Nucleophilic Attack by Benzene: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of either SO₃ or ⁺SO₃H. docbrown.info

Formation of the Arenium Ion (Sigma Complex): This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.com

Deprotonation: A base in the reaction mixture, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group. youtube.com

Restoration of Aromaticity: The removal of the proton restores the stable aromatic π-system, yielding benzenesulfonic acid. jove.comjove.com

A notable characteristic of aromatic sulfonation is its reversibility. chemistrysteps.comlibretexts.org Heating benzenesulfonic acid with dilute aqueous acid can reverse the reaction, removing the sulfonic acid group to regenerate benzene. libretexts.orglibretexts.orgyoutube.com This reversibility is controlled by the concentration of water and acid, in accordance with Le Chatelier's principle. youtube.com

| Step | Description | Key Intermediates/Species |

| 1 | Generation of the electrophile from fuming sulfuric acid. | SO₃, ⁺SO₃H |

| 2 | The π-electrons of the benzene ring attack the electrophile. | Benzene, Electrophile |

| 3 | Formation of a resonance-stabilized carbocation. | Arenium Ion (Sigma Complex) |

| 4 | A base removes a proton from the arenium ion. | HSO₄⁻, H₂O |

| 5 | The aromatic ring is reformed, yielding the product. | Benzenesulfonic Acid |

Kinetic Studies of this compound Formation

Kinetic studies provide quantitative data on reaction rates and are crucial for substantiating proposed reaction mechanisms. While specific kinetic data for the direct formation of this compound is not widely published, valuable inferences can be drawn from studies on analogous reactions, particularly the nucleophilic substitution at the sulfur center of aryl benzenesulfonates. acs.org

In the study of reactions between aryl benzenesulfonates and benzylamines, kinetic parameters like Hammett (ρ) and Brönsted (β) coefficients were determined to probe the nature of the transition state. acs.org These studies indicate that the reaction proceeds via a stepwise mechanism where the rate-limiting step is the formation of a bond between the nucleophile and the sulfur atom. acs.org

The data from these related systems suggest that for the formation of this compound from benzenesulfonyl chloride and propanol, the reaction rate would be influenced by:

The nucleophilicity of the alcohol: A more nucleophilic alcohol (or alkoxide) would increase the reaction rate.

The nature of the leaving group: A better leaving group on the sulfonyl derivative (e.g., Cl⁻) enhances the rate.

Solvent effects: Polar solvents can stabilize the charged intermediates and transition states, influencing the reaction kinetics.

The table below summarizes typical kinetic parameters obtained from studies of nucleophilic substitution reactions at a sulfonyl sulfur center, which can be considered analogous to the formation of this compound.

| Parameter | Description | Typical Interpretation for Sulfonate Esterification |

| Hammett ρXY | Measures the sensitivity of the reaction rate to electronic effects of substituents on both the nucleophile (X) and the substrate (Y). | A large value suggests significant bond formation in the transition state. |

| Brönsted βnuc | Correlates the reaction rate with the basicity of the nucleophile. | A value between 0 and 1 indicates the degree of bond formation between the nucleophile and the reaction center in the transition state. |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Often second-order: Rate = k[Sulfonyl Derivative][Alcohol] |

These kinetic investigations support a mechanism involving a distinct intermediate, where the bond-making process is the most energetically demanding step.

Reactivity and Transformation Pathways of Propyl Benzenesulfonate

Hydrolysis and Solvolysis Reactions

Hydrolysis and solvolysis are fundamental reactions of propyl benzenesulfonate (B1194179), leading to the cleavage of the ester bond. These reactions can be influenced by the pH of the medium and the nature of the solvent.

The hydrolysis of esters like propyl benzenesulfonate can be catalyzed by both acids and bases. libretexts.org

Under acidic conditions , the reaction is reversible and is essentially the reverse of the esterification process. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the sulfonate group, which makes the sulfur atom more electrophilic. A water molecule then acts as a nucleophile, attacking the sulfur atom. This is followed by a proton transfer and the elimination of propanol (B110389), yielding benzenesulfonic acid. chemguide.co.uk

In basic conditions , the hydrolysis is an irreversible reaction. chemguide.co.uk The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic sulfur atom of the sulfonate ester. This leads to the formation of a pentacoordinate intermediate, which then collapses, breaking the sulfur-oxygen bond connected to the propyl group. The final products are benzenesulfonate anion and propanol. This process, when carried out with a base like sodium hydroxide, is also known as saponification. libretexts.org

The solvent plays a crucial role in the solvolysis of sulfonate esters, influencing both the rate and the mechanism of the reaction. The rate of solvolysis of similar alkyl sulfonates has been shown to be dependent on the composition of the solvent medium, such as in dioxane-water mixtures. cdnsciencepub.com The mechanism can vary from a bimolecular (SN2) to a unimolecular (SN1) pathway, depending on the solvent's ionizing power and the structure of the alkyl group. cdnsciencepub.com For n-propyl benzenesulfonate, the solvolysis in acetone-water mixtures has been classified, indicating a sensitivity to the solvent environment. researchgate.net The variation in solvolysis rates across different solvents can be significant, highlighting the importance of solute-solvent interactions in the transition state. nih.gov

Interactive Data Table: Solvent Effects on Solvolysis

| Compound | Solvent Range | Classification |

| n-Propyl benzenesulfonate | 0–85 wt.-% Me2CO+H2O | 25A70 C90A100 |

| i-Propyl benzenesulfonate | 0–98 wt.-% dioxane +H2O | 10A65 B95A100 |

| Ethyl benzenesulfonate | 0–95 wt.-% dioxane +H2O | 20A55 B90C95 A100 |

Note: The classification (e.g., 25A70 C90A100) refers to a system describing the change in enthalpy and entropy of activation with varying solvent composition.

The primary degradation products of the hydrolysis of this compound are benzenesulfonic acid and propanol. wikipedia.org Benzenesulfonic acid is a strong acid that is soluble in water. wikipedia.org The formation of these products is a direct result of the cleavage of the ester linkage. Under acidic hydrolysis, benzenesulfonic acid is formed directly. In basic hydrolysis, the benzenesulfonate salt is initially formed, which can then be protonated to yield benzenesulfonic acid. chemguide.co.uk The other product, propanol, is a simple alcohol. The desulfonation of benzenesulfonic acid to benzene (B151609) can occur under specific conditions, such as heating in dilute sulfuric acid, but this is a subsequent reaction and not a direct product of hydrolysis. youtube.comyoutube.com

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions due to the excellent leaving group ability of the benzenesulfonate anion.

A wide range of nucleophiles can react with this compound, displacing the benzenesulfonate group. These reactions are fundamental in organic synthesis for introducing a propyl group to various molecules.

Amines: Primary and secondary amines react with this compound to form secondary and tertiary amines, respectively. The nitrogen atom of the amine acts as the nucleophile. msu.edu

Alcohols: Alcohols, or more commonly their conjugate bases (alkoxides), can act as nucleophiles to form ethers. msu.edu

Thiols: Thiols and their corresponding thiolate anions are excellent nucleophiles and react with this compound to yield thioethers (sulfides). chemistrysteps.comnih.gov

The nucleophilicity of these species generally follows the trend: thiols > amines > alcohols. msu.edunih.gov

Nucleophilic substitution reactions on sulfonate esters like this compound can proceed through different mechanistic pathways. doi.org The attack of the nucleophile can occur at either the carbon atom of the propyl group or the sulfur atom of the sulfonate group.

When the nucleophile attacks the α-carbon of the propyl group, it is a typical SN2 reaction. This involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon is chiral. The benzenesulfonate ion is displaced as the leaving group. This is the more common pathway for nucleophilic substitution on alkyl sulfonates. libretexts.org

Alternatively, nucleophilic attack can occur at the sulfur atom, leading to the cleavage of the S-O bond. This pathway is more likely with certain nucleophiles and under specific reaction conditions. doi.org For instance, studies on related dinitrophenyl benzenesulfonates have shown competitive S-O and C-O bond fission pathways. doi.org The electronic nature of substituents on the benzene ring can influence the preferred site of attack.

Synthetic Utility of this compound as an Alkylating Agent

This compound is a valuable reagent in organic synthesis, primarily serving as a propylating agent. The benzenesulfonate group is an excellent leaving group, a consequence of the stability of the benzenesulfonate anion, which is resonance-stabilized. This property facilitates the displacement of the benzenesulfonate by a wide range of nucleophiles through an SN2 (bimolecular nucleophilic substitution) mechanism.

The general scheme for the alkylation reaction involves the attack of a nucleophile (Nu:) on the α-carbon of the propyl group, leading to the cleavage of the C-O bond and the departure of the benzenesulfonate anion.

Reaction Scheme: C₆H₅SO₂(O-CH₂CH₂CH₃) + Nu:⁻ → Nu-CH₂CH₂CH₃ + C₆H₅SO₂O⁻

The utility of this compound extends to the formation of various carbon-heteroatom and carbon-carbon bonds. It provides a reliable method for introducing a propyl group onto substrates where direct propylation using propyl halides might be less effective or lead to side reactions. For instance, in the synthesis of ethers, amines, and thioethers, this compound can be a preferred electrophile.

The reactivity of this compound as an alkylating agent is highlighted by its classification as a genotoxic impurity, meaning it can alkylate biological macromolecules like DNA. calpaclab.comscbt.com

Below is a table summarizing the types of nucleophiles that can be effectively propylated using this compound and the corresponding products formed.

| Nucleophile Category | Nucleophile Example | Product Class | Example Product Name |

| Oxygen Nucleophiles | Alkoxide (RO⁻) | Ether | Alkyl propyl ether |

| Phenoxide (ArO⁻) | Ether | Aryl propyl ether | |

| Carboxylate (RCOO⁻) | Ester | Propyl carboxylate | |

| Nitrogen Nucleophiles | Ammonia (B1221849) (NH₃) | Primary Amine | Propylamine |

| Primary Amine (RNH₂) | Secondary Amine | N-Alkylpropylamine | |

| Azide (N₃⁻) | Alkyl Azide | Propyl azide | |

| Sulfur Nucleophiles | Thiolate (RS⁻) | Thioether | Alkyl propyl sulfide |

| Sulfide (S²⁻) | Thioether | Dipropyl sulfide | |

| Carbon Nucleophiles | Cyanide (CN⁻) | Nitrile | Butyronitrile |

| Enolates | β-Ketoester/malonate | Propylated ketoester | |

| Halide Nucleophiles | Iodide (I⁻) | Alkyl Iodide | 1-Iodopropane |

Elimination Reactions

Formation of Alkenes from this compound

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. The benzenesulfonate group, being an excellent leaving group, facilitates this process. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the leaving group) in a concerted step with the departure of the benzenesulfonate anion.

For this compound, the β-carbon is the central carbon of the propyl chain. Abstraction of a proton from this position leads to the formation of propene as the sole alkene product.

Reaction Scheme: B:⁻ + H-CH(CH₃)-CH₂-OSO₂C₆H₅ → BH + CH₂=CHCH₃ + C₆H₅SO₂O⁻ (where B:⁻ is a strong base)

This transformation is a standard method for generating alkenes from alcohols, where the alcohol is first converted to a sulfonate ester (like a benzenesulfonate) to transform the poor leaving group (-OH) into a very good one (-OSO₂C₆H₅).

Regioselectivity and Stereoselectivity in Elimination

While the elimination of this compound yields only propene, the principles of regioselectivity and stereoselectivity are crucial when considering the elimination of more complex alkyl benzenesulfonates.

Regioselectivity refers to the preference for the formation of one constitutional isomer of an alkene over another. libretexts.org

Zaitsev's Rule : In many elimination reactions, the major product is the more substituted (and therefore more stable) alkene. chemistrysteps.commsu.edumasterorganicchemistry.com This outcome is favored when using small, strong bases like sodium ethoxide. chemistrysteps.com The stability of the transition state leading to the more substituted alkene is lower in energy, resulting in a faster reaction rate. masterorganicchemistry.comyoutube.com

Hofmann's Rule : When a sterically hindered (bulky) base is used, such as potassium tert-butoxide, the major product is often the less substituted alkene. chemistrysteps.comyoutube.com The bulky base preferentially abstracts the more sterically accessible proton from the less substituted β-carbon. youtube.com

Stereoselectivity refers to the preference for the formation of one stereoisomer (e.g., E vs. Z) over another. chemistrysteps.com

E2 reactions are typically stereoselective, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer. chemistrysteps.comyoutube.com This preference arises from the lower energy of the transition state leading to the E isomer, which minimizes steric strain. youtube.com

The reaction is also stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This is due to the requirement for a specific geometric arrangement of the β-proton and the leaving group in the transition state. The most common and lowest energy arrangement is the anti-periplanar conformation, where the proton and the leaving group are in the same plane but on opposite sides of the C-C bond. chemistrysteps.com

| Factor | Condition | Preferred Product | Governing Principle |

| Regioselectivity | Small Base (e.g., Ethoxide) | More substituted alkene | Zaitsev's Rule |

| Bulky Base (e.g., tert-Butoxide) | Less substituted alkene | Hofmann's Rule | |

| Stereoselectivity | Unconstrained Substrate | trans (E)-Alkene | Thermodynamic Stability |

| Stereochemically Defined Substrate | Dependent on anti-periplanar alignment | Stereospecificity of E2 |

Redox Chemistry and Radical Reactions

Behavior under Reductive Conditions

The reduction of this compound can proceed via different pathways depending on the reducing agent and reaction conditions. The most common reductive transformation is the cleavage of the sulfonate ester.

Cleavage of the Carbon-Oxygen Bond : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can cleave the C-O bond of the sulfonate ester. This reaction would regenerate the alcohol from which the sulfonate was derived, in this case, propan-1-ol, along with products from the reduction of the sulfur moiety.

Cleavage of the Sulfur-Oxygen Bond (Desulfonation) : In the context of aromatic sulfonic acids, the sulfonyl group can be removed from the aromatic ring under certain conditions, such as treatment with dilute sulfuric acid at elevated temperatures. chemistrysteps.com While this applies to the sulfonic acid itself, similar reductive cleavage of the S-O ester bond in this compound can occur under specific catalytic hydrogenation conditions, although this is a less common transformation compared to C-O cleavage.

Potential for Radical-Mediated Transformations

While the chemistry of this compound is dominated by its role as an electrophile in ionic reactions, the potential for radical-mediated transformations exists, particularly involving the propyl group.

Free radical reactions are often initiated by light or heat in the presence of a radical initiator. youtube.com In compounds with a benzylic position, that site is particularly susceptible to radical formation due to resonance stabilization of the resulting benzylic radical. youtube.comkhanacademy.orgmasterorganicchemistry.com this compound lacks a benzylic C-H bond on the propyl chain.

However, under forcing conditions, it is conceivable that a radical could be generated on the propyl chain. For instance, abstraction of a hydrogen atom by a highly reactive radical could lead to a propyl radical. Once formed, this radical could undergo further reactions such as coupling or reaction with other radical species. However, such reactions are not characteristic of sulfonate esters and would require specific and highly reactive radical conditions, which are not typical for the synthetic applications of this compound.

Derivatization and Functionalization Strategies for this compound

This compound serves as a versatile reagent in organic synthesis, offering pathways for derivatization through modifications of its benzene ring and transformations of its propyl group. These strategies allow for the incorporation of the benzenesulfonate moiety into more complex molecular structures.

Modification of the Benzene Ring through Electrophilic Aromatic Substitution

The benzene ring of this compound can, in principle, undergo electrophilic aromatic substitution (EAS). However, the sulfonate ester group (-SO₂OR) is a deactivating group, meaning it reduces the reactivity of the benzene ring towards electrophiles. masterorganicchemistry.comlibretexts.org This deactivation occurs because the sulfonyl group is strongly electron-withdrawing, pulling electron density away from the aromatic ring and making it less nucleophilic. masterorganicchemistry.comyoutube.com

The electron-withdrawing nature of the sulfonate group also directs incoming electrophiles to the meta position. libretexts.orgpressbooks.pub This is because the carbocation intermediates (sigma complexes) formed during ortho and para attack are significantly destabilized by the adjacent positively polarized sulfur atom. libretexts.org The intermediate for meta attack avoids this unfavorable arrangement, making it the preferred pathway.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmsu.edu For this compound, these reactions would require harsh conditions due to the deactivated ring. For instance, nitration would typically require a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Propyl 3-nitrobenzenesulfonate |

| Bromination | Br₂, FeBr₃ | Propyl 3-bromobenzenesulfonate |

| Sulfonation | SO₃, H₂SO₄ | Propyl 3-sulfobenzenesulfonate |

This table is predictive, based on the known directing effects of sulfonate groups.

Transformations of the Propyl Group

The propyl group in this compound is attached to an excellent leaving group, the benzenesulfonate anion. periodicchemistry.comyoutube.com The benzenesulfonate ion is a weak base due to the extensive resonance stabilization of its negative charge across the three oxygen atoms, making it readily displaced in nucleophilic substitution reactions. periodicchemistry.comyoutube.com

This reactivity makes this compound an effective propylating agent, capable of transferring a propyl group to a variety of nucleophiles. nih.govnih.gov The primary carbon of the propyl group is susceptible to Sₙ2 reactions, where a nucleophile attacks the carbon, leading to the displacement of the benzenesulfonate group. nih.govpurechemistry.org

Common Transformations:

Alkylation: Nucleophiles such as carbanions, amines, alkoxides, and thiolates can displace the benzenesulfonate to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Reaction with Halides: Propyl halides can be synthesized by reacting this compound with halide ions.

Formation of Ethers: Reaction with alkoxides or phenoxides yields propyl ethers.

Synthesis of Amines: Primary, secondary, or tertiary amines can be propylated.

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Cyanide | Sodium Cyanide (NaCN) | Butanenitrile |

| Azide | Sodium Azide (NaN₃) | 1-Azidopropane |

| Iodide | Sodium Iodide (NaI) | 1-Iodopropane |

| Hydroxide | Sodium Hydroxide (NaOH) | Propan-1-ol |

| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | Ethyl propyl ether |

Syntheses of Complex Molecular Architectures Incorporating the Benzenesulfonate Moiety

The benzenesulfonate group is not only a good leaving group but can also be a key structural component in the synthesis of complex molecules. Aryl sulfonamides, for example, are a significant class of compounds in medicinal chemistry and are often synthesized from precursors like aryl sulfonyl chlorides, which are closely related to sulfonate esters. nih.govresearchgate.net

While this compound itself is primarily an alkylating agent, the broader class of aryl sulfonates is used in more intricate synthetic strategies. For instance, aryl sulfonate esters can be used in cross-coupling reactions or as precursors to sulfonyl radicals for addition reactions to alkenes. nih.govresearchgate.net

The synthesis of heteroaryl sulfonamides, which are important in pharmaceuticals, can be achieved using organozinc reagents with reagents like 2,4,6-trichlorophenyl chlorosulfate, which generates a reactive sulfonate ester intermediate. nih.govacs.orgmit.edu These stable intermediates can then react with various amines to form complex sulfonamides. acs.orgmit.edu This highlights the utility of the sulfonate ester functionality as a versatile tool for constructing complex molecular frameworks.

Advanced Analytical Methodologies for Propyl Benzenesulfonate Research

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the structural and functional characterization of propyl benzenesulfonate (B1194179). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecular architecture and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of propyl benzenesulfonate. Both ¹H NMR and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the different types of protons and their chemical environments. The aromatic protons of the benzene (B151609) ring typically appear as multiplets in the downfield region, while the aliphatic protons of the propyl group resonate at higher field strengths.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This allows for the complete assignment of the carbon skeleton.

Interactive Data Table: Typical NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 7.85 - 7.75 | Multiplet | Aromatic protons (ortho to -SO₃) |

| ¹H | 7.65 - 7.50 | Multiplet | Aromatic protons (meta and para to -SO₃) |

| ¹H | 4.10 | Triplet | -O-CH₂ -CH₂-CH₃ |

| ¹H | 1.70 | Sextet | -O-CH₂-CH₂ -CH₃ |

| ¹H | 0.95 | Triplet | -O-CH₂-CH₂-CH₃ |

| ¹³C | ~134 | Singlet | Aromatic carbon (ipso to -SO₃) |

| ¹³C | ~129 | Doublet | Aromatic carbons (ortho and meta to -SO₃) |

| ¹³C | ~128 | Doublet | Aromatic carbon (para to -SO₃) |

| ¹³C | ~70 | Triplet | -O-CH₂ -CH₂-CH₃ |

| ¹³C | ~22 | Triplet | -O-CH₂-CH₂ -CH₃ |

| ¹³C | ~10 | Quartet | -O-CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands in the IR spectrum of this compound include:

S=O stretching: Strong absorptions typically observed in the region of 1350 cm⁻¹ and 1175 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonate group.

S-O stretching: A distinct band around 1000-960 cm⁻¹ can be attributed to the S-O single bond stretching.

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds of the benzene ring.

C-H stretching (aliphatic): Bands in the 2960-2850 cm⁻¹ range correspond to the C-H bonds of the propyl group.

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond vibrations within the benzene ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2970-2880 | Medium-Strong | C-H Stretch | Aliphatic (Propyl) |

| ~1585 | Medium | C=C Stretch | Aromatic Ring |

| ~1370-1350 | Strong | Asymmetric S=O Stretch | Sulfonate |

| ~1190-1170 | Strong | Symmetric S=O Stretch | Sulfonate |

| ~1000-960 | Strong | S-O Stretch | Sulfonate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. google.com

Under electron ionization (EI), the molecular ion ([M]⁺) of this compound can be observed. The fragmentation of this ion provides a characteristic pattern. Common fragmentation pathways for benzenesulfonates can involve the loss of sulfur dioxide (SO₂). aaqr.org The high-resolution mass spectrum provides the exact mass of the molecule and its fragments, which can be used to confirm the elemental composition.

Interactive Data Table: Common Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Structure |

| 200 | [C₉H₁₂O₃S]⁺ | Molecular Ion |

| 141 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. sielc.comnih.gov A simple isocratic reverse-phase HPLC method can be used for its determination. nih.gov Good resolution can be achieved using columns such as an Inertsil ODS 3V column with a mobile phase consisting of a mixture of triethylamine-adjusted phosphoric acid and acetonitrile. nih.gov The elution is typically monitored using a UV detector. For applications requiring mass spectrometry compatibility, formic acid can be used in the mobile phase instead of phosphoric acid. sielc.com This method can be validated according to International Conference on Harmonisation (ICH) guidelines. nih.gov

Interactive Data Table: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 or Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts and Impurity Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile impurities and byproducts that may be present in this compound samples. shimadzu.com This method is particularly useful for detecting and quantifying potential genotoxic impurities like other alkyl sulfonates. shimadzu.comnih.gov The use of a headspace sampler coupled with GC-MS can be employed for the analysis of sulfonic acid esters in pharmaceutical ingredients. shimadzu.com

The selection of an appropriate GC column and temperature program is crucial for achieving good separation of the analytes. The mass spectrometer allows for the positive identification of the separated components based on their mass spectra.

Interactive Data Table: Example GC-MS Parameters for Impurity Analysis

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-WAX) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless or Headspace |

| Oven Program | Temperature gradient optimized for separation of impurities |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Gel Permeation Chromatography (GPC) for Oligomeric or Polymeric Forms (if applicable)

Gel Permeation Chromatography (GPC) is a specialized analytical technique used to separate molecules based on their size or hydrodynamic volume. This method is primarily applicable to the analysis of high molecular weight species, such as polymers and oligomers. This compound, as a small, well-defined molecule, does not typically form oligomeric or polymeric structures under standard conditions. Therefore, GPC is not a conventional method for the direct analysis of this compound itself.

However, the principles of GPC are relevant in contexts where sulfonate esters are incorporated into larger polymeric systems. For instance, in the field of polymer chemistry, GPC is a standard method to determine the mass-average molecular weight of polymers that may contain components like polyorganosiloxanes. google.com While this compound is listed as an example of an organic sulfonate ester that can be used in certain polycarbonate resin compositions, the GPC analysis would be performed on the polymer, not on the individual ester. google.com

Other Specialized Analytical Techniques

X-ray Crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure and properties of a compound.

While specific X-ray diffraction data for single-crystal this compound was not found in the surveyed literature, analysis of structurally related compounds demonstrates the utility of this technique. For example, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, which also contains a propyl group and a benzenesulfonyl moiety, has been determined. nih.gov The analysis revealed a monoclinic crystal system with an L-shaped molecular structure. nih.gov Such studies provide valuable insights into the conformational preferences and packing arrangements dictated by the sulfonyl group and associated substituents. nih.govmdpi.com The data obtained from such an analysis can be highly detailed, as illustrated by the example data for a related compound in the table below.

| Parameter | Value for 4-bromo-N-(propylcarbamoyl)benzenesulfonamide |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| C4—S1—N1 Bond Angle | 105.65 (11)° |

| C7—N2 Bond Length | 1.319 (3) Å |

| Supramolecular Features | Intermolecular N—H⋯O and C—H⋯O hydrogen bonds |

Electrochemical methods are employed to study the redox (reduction-oxidation) properties of chemical compounds, providing information on their electron transfer capabilities and potential reactivity. Techniques such as cyclic voltammetry could be used to determine the oxidation and reduction potentials of this compound, revealing its electronic characteristics and stability towards electrochemical transformations.

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on thermal stability and decomposition profiles. Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of transitions such as melting, crystallization, and glass transitions.

For this compound, these techniques can be used to precisely determine its thermal stability and phase transition temperatures. Published data indicate a melting point that involves decomposition at 100 °C. cas.org TGA would be the ideal technique to investigate this decomposition process, quantifying the mass loss and identifying the temperature ranges of thermal degradation. DSC would be used to accurately measure the enthalpy changes associated with its melting. The boiling point has also been reported, though values vary depending on the pressure. cas.orgamericanelements.com

| Thermal Property | Reported Value | Source |

|---|---|---|

| Melting Point | 100 °C (decomposes) | cas.org |

| Boiling Point | 153-154 °C @ 9 Torr | cas.org |

| Boiling Point | 298.8 °C @ 760 mmHg | americanelements.com |

| Flash Point | 134.5 °C | americanelements.com |

Computational Chemistry and Theoretical Studies of Propyl Benzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of propyl benzenesulfonate (B1194179). These methods allow for a detailed examination of electron distribution, molecular orbitals, and the prediction of spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules like propyl benzenesulfonate. DFT calculations focus on the electron density to determine the energy and properties of a system. This approach offers a balance between computational cost and accuracy, making it suitable for molecules of this size.

Theoretical studies on analogous compounds, such as benzenesulfonic acid methyl ester, have utilized DFT methods like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable predictions of molecular geometry and vibrational frequencies. For this compound, DFT calculations can reveal key aspects of its electronic structure, including the distribution of electron density and the location of electrophilic and nucleophilic sites. This information is crucial for understanding its reactivity in chemical reactions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the molecule's chemical reactivity and stability.

Table 1: Calculated Global Reactivity Descriptors for a Representative Aryl Sulfonate (Analogous System) This table presents representative data calculated for a similar aryl sulfonate system using DFT, as direct data for this compound is not readily available in the searched literature.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| Ionization Potential (I) | 8.50 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.20 | Energy released upon adding an electron. |

| Chemical Hardness (η) | 3.65 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 4.85 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | 3.22 | Propensity to accept electrons. |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is electron-rich. The LUMO is likely to be distributed over the sulfonate group and the benzene ring, indicating that these are the regions susceptible to nucleophilic attack. Computational studies on propylbenzene (B89791), a structurally related compound, have explored its HOMO and LUMO energies.

Table 2: Frontier Orbital Properties of a Related Aromatic System (Propylbenzene) Data for propylbenzene is presented as an illustrative example of the types of values obtained from MO analysis for a similar structural motif.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -8.69 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap | 8.54 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT methods can be used to calculate both Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The calculation of NMR chemical shifts involves determining the magnetic shielding around each nucleus. These theoretical predictions can aid in the assignment of complex experimental spectra. Similarly, the calculation of vibrational frequencies can help in interpreting IR spectra by assigning specific absorption bands to the corresponding molecular vibrations, such as the characteristic stretches of the S=O and S-O bonds in the sulfonate group. A study on benzenesulfonic acid methyl ester demonstrated the successful application of DFT in calculating and scaling vibrational frequencies to match experimental FT-IR and FT-Raman spectra.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Aryl Sulfonate This table provides representative predicted vibrational frequencies for a similar aryl sulfonate, as specific calculated data for this compound was not found in the available literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| S=O Asymmetric Stretch | 1350 - 1370 | Stretching of the two sulfur-oxygen double bonds out of phase. |

| S=O Symmetric Stretch | 1160 - 1180 | Stretching of the two sulfur-oxygen double bonds in phase. |

| S-O Stretch | 950 - 980 | Stretching of the sulfur-ester oxygen single bond. |

| C-H Aromatic Stretch | 3050 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.

Conformational Analysis and Dynamic Behavior

The propyl group in this compound can rotate around the C-O and C-C single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them. Studies on similar molecules, such as n-propylbenzene, have shown that both anti and gauche conformations can exist.

MD simulations can explore the potential energy surface of this compound, revealing the preferred conformations and the flexibility of the propyl chain. This dynamic information is important for understanding how the molecule's shape can influence its interactions with other molecules. The barriers to rotation around key bonds determine the rate of interconversion between different conformers.

Table 4: Torsional Angles and Relative Energies for a Representative Alkylbenzene This table illustrates the type of data obtained from conformational analysis of a related alkylbenzene, as specific data for this compound is not readily available.

| Conformer | Key Torsional Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180 | 0.00 |

| Gauche | ~60 | 0.5 - 1.0 |

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding molecules, particularly solvent molecules. MD simulations are well-suited for studying these intermolecular interactions and the resulting solvent effects.

In a polar solvent like water, the polar sulfonate group of this compound is expected to form strong interactions, such as hydrogen bonds, with water molecules. The nonpolar benzene ring and propyl chain will primarily engage in weaker van der Waals interactions. MD simulations can quantify the strength and nature of these interactions by calculating radial distribution functions and interaction energies.

The solvent can also influence the conformational preferences of the molecule. The balance of interactions between different parts of the molecule and the solvent can shift the equilibrium between different conformers. Understanding these solvent effects is crucial for predicting the behavior of this compound in solution.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. researchgate.net These models are valuable tools for predicting the properties of new or untested compounds.

For sulfonate esters, QSAR models have been developed to predict their skin sensitization potential. nih.gov In these models, the biological activity is correlated with physicochemical parameters that describe the molecule's electrophilicity and hydrophobicity. nih.gov The Relative Alkylation Index (RAI) approach, for example, combines these parameters to model the ability of a compound to react with biological macromolecules. nih.gov Although this specific application is for a biological endpoint, the same principles can be applied to develop QSAR models that predict chemical reactivity and selectivity in non-biological systems.

For this compound, a QSAR model for reactivity could be developed by correlating its reaction rates under specific conditions (e.g., solvolysis in different solvents) with a set of calculated molecular descriptors. These descriptors can include electronic parameters (e.g., partial charges on atoms, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and transport properties (e.g., lipophilicity as logP).

The general form of a QSAR equation for predicting reactivity could be:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃*logP

Where:

k is the reaction rate constant.

σ is a Hammett electronic parameter for the substituent on the benzene ring (in this case, none).

Eₛ is a Taft steric parameter for the alkyl group (propyl).

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis of a training set of compounds.

Cheminformatics and computational chemistry allow for the systematic exploration of the relationship between the molecular structure of a compound and its physical and chemical properties (Quantitative Structure-Property Relationship, QSPR). For alkylbenzene sulfonates, a class of compounds to which this compound belongs, structure-property relationships are of significant interest, particularly in the context of their use as surfactants.

The properties of alkylbenzene sulfonates are influenced by the length and branching of the alkyl chain, as well as the position of the phenyl group. Computational studies can quantify these relationships by calculating various molecular descriptors and correlating them with experimentally determined properties.

Key structure-property relationships for alkylbenzene sulfonates include:

Aqueous Solubility: Solubility generally decreases as the length of the alkyl chain increases due to increased hydrophobicity.

Biodegradability: Linear alkyl chains are more readily biodegradable than branched ones. The position of the phenyl group also plays a role; biodegradability increases as the distance between the sulfonate group and the end of the alkyl chain increases.

Toxicity: The toxicity of alkylbenzene sulfonates to aquatic organisms can be related to their molecular structure. For instance, for some fish species, toxicity increases with increasing molecular weight, although there can be exceptions.

The following table presents a hypothetical QSPR dataset for a series of alkylbenzene sulfonates, illustrating how molecular descriptors can be correlated with a physical property like the critical micelle concentration (CMC), an important parameter for surfactants.

| Compound | Alkyl Chain | Molecular Weight ( g/mol ) | logP | Predicted CMC (mM) |

| Ethyl benzenesulfonate | C₂H₅ | 186.23 | 1.89 | 15.2 |

| This compound | C₃H₇ | 200.26 | 2.42 | 8.5 |

| Butyl benzenesulfonate | C₄H₉ | 214.29 | 2.95 | 4.7 |

| Pentyl benzenesulfonate | C₅H₁₁ | 228.31 | 3.48 | 2.6 |

Note: The Predicted CMC values are illustrative and intended to show the trend of decreasing CMC with increasing alkyl chain length and hydrophobicity (logP).

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical compounds for structures that are most likely to possess a desired biological activity or property. This approach can be applied to find novel derivatives of this compound with enhanced or specific properties.

The process of virtual screening typically involves the following steps:

Library Generation: A large virtual library of compounds is created, which can consist of derivatives of a lead compound (like this compound) with various substituents at different positions.

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the library.

Filtering and Ranking: The compounds are then filtered and ranked based on a predefined set of criteria. This can be done using a QSAR model that predicts the desired property, or through molecular docking simulations if a specific target protein is involved.

For example, if the goal is to find a this compound derivative with increased reactivity as an alkylating agent, a QSAR model that predicts the rate of a specific alkylation reaction could be used to screen a virtual library. The library could be constructed by systematically varying the substituents on the benzene ring and the structure of the alkyl group.